1-Butanone, 2-chloro-3-methyl-1-phenyl-
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Overview
Description
1-Butanone, 2-chloro-3-methyl-1-phenyl- is an organic compound with the molecular formula C11H13ClO It is a chlorinated derivative of butanone, featuring a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 2-chloro-3-methyl-1-phenyl- typically involves the chlorination of 3-methyl-1-phenyl-1-butanone. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 1-Butanone, 2-chloro-3-methyl-1-phenyl- may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 2-chloro-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Reduction: Formation of 2-chloro-3-methyl-1-phenyl-1-butanol.
Oxidation: Formation of 2-chloro-3-methyl-1-phenyl-1-butanoic acid.
Scientific Research Applications
1-Butanone, 2-chloro-3-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 2-chloro-3-methyl-1-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group and the chlorine atom, making it reactive towards nucleophiles. The phenyl group can participate in π-π interactions with aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1-butanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1-phenyl-1-butanone: Lacks the methyl group, affecting its steric and electronic properties.
1-Phenyl-2-butanone: Lacks both the chlorine and methyl groups, resulting in different reactivity and applications.
Uniqueness
1-Butanone, 2-chloro-3-methyl-1-phenyl- is unique due to the presence of both the chlorine and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
78706-77-1 |
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Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
KSZGGCLORDNCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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